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Compound of Interest

Compound Name: MK 0893

Cat. No.: B1251896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug MK-0893,

focusing on its mechanism of action, preclinical and clinical data, and its therapeutic potential,

primarily in the context of type 2 diabetes.

Core Concepts: Dual Antagonism of Glucagon and
IGF-1 Receptors
MK-0893 is a potent and selective small molecule that acts as a dual inhibitor of the glucagon

receptor (GCGR) and the insulin-like growth factor 1 receptor (IGF-1R)[1]. This dual

antagonism presents a novel approach to managing type 2 diabetes by addressing two key

hormonal pathways involved in glucose homeostasis.

Glucagon Receptor (GCGR) Antagonism: Glucagon, a hormone produced by the alpha cells

of the pancreas, raises blood glucose levels by stimulating glycogenolysis and

gluconeogenesis in the liver[2]. In individuals with type 2 diabetes, inappropriately elevated

glucagon levels contribute to hyperglycemia. By competitively and reversibly antagonizing

the GCGR, MK-0893 blocks the action of glucagon, thereby reducing hepatic glucose

production[1][3][4].

Insulin-Like Growth Factor 1 Receptor (IGF-1R) Antagonism: While the primary focus for its

diabetic potential is GCGR antagonism, MK-0893 also potently inhibits IGF-1R[1]. The
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implications of this activity in the context of diabetes are less direct but may be relevant in

cancer research, as IGF-1R signaling is implicated in cell growth and proliferation.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for MK-0893.

Table 1: In Vitro Potency and Selectivity of MK-0893
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Target Parameter Value
Cell
Line/System

Reference

Human

Glucagon

Receptor

(hGCGR)

IC₅₀ (Binding

Affinity)
6.6 ± 3.5 nM

CHO cells

expressing

hGCGR

[1]

Human

Glucagon

Receptor

(hGCGR)

IC₅₀ (cAMP

Production)
15.7 ± 5.4 nM

CHO cells

expressing

hGCGR

[1]

Insulin-Like

Growth Factor 1

Receptor (IGF-

1R)

IC₅₀ 6.0 nM Not Specified [1]

Gastric Inhibitory

Polypeptide

Receptor (GIPR)

IC₅₀ 1020 nM Not Specified [3][4]

Pituitary

Adenylate

Cyclase-

Activating

Polypeptide 1

Receptor (PAC1)

IC₅₀ 9200 nM Not Specified [3][4]

Glucagon-Like

Peptide-1

Receptor (GLP-

1R)

IC₅₀ >10000 nM Not Specified [3][4]

Vasoactive

Intestinal Peptide

Receptor 1

(VPAC1)

IC₅₀ >10000 nM Not Specified [3][4]

Vasoactive

Intestinal Peptide

IC₅₀ >10000 nM Not Specified [3][4]
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Receptor 2

(VPAC2)

Rhesus Monkey

Glucagon

Receptor

IC₅₀ (cAMP

Assay)
56 nM

CHO cells

expressing

rhesus GCGR

[5]

Table 2: Preclinical Efficacy of MK-0893 in Mouse Models

Animal Model Dosing
Effect on Glucose
Levels

Reference

hGCGR mice (Acute

Glucagon Challenge)

3, 10, and 30 mg/kg

(oral)

Reduced glucagon-

induced glucose

elevation by 30%,

56%, and 81%

respectively

[1]

hGCGR ob/ob mice

(Acute Study)

3 and 10 mg/kg

(single doses)

Reduced glucose

(AUC 0-6h) by 32%

and 39% respectively

[3][4]

hGCGR mice on high-

fat diet (Chronic

Study)

3 and 10 mg/kg (in

feed)

Lowered blood

glucose by 89% and

94% at day 10

[3][4]

Table 3: Clinical Efficacy and Adverse Effects of MK-0893 in Patients with Type 2 Diabetes (12-

week study)
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Parameter Dosage Outcome Reference

Fasting Plasma

Glucose
80 mg daily

Reduced by 34%

relative to placebo
[2]

HbA1c 80 mg daily
Reduced by 1.5%

relative to placebo
[2]

LDL-Cholesterol 80 mg daily Increased by 15% [2]

Alanine Liver

Transaminase
Not specified Elevated [2]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by MK-0893 and a typical

experimental workflow for its evaluation.
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Caption: Glucagon signaling pathway and the antagonistic action of MK-0893.
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Caption: A representative experimental workflow for the evaluation of MK-0893.
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Detailed Experimental Protocols
1. Receptor Binding Assay

Objective: To determine the binding affinity of MK-0893 to the human glucagon receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon

receptor (CHO-hGCGR).

Membrane Preparation: Membranes from CHO-hGCGR cells are prepared as described by

Chicchi et al.

Assay Components:

CHO-hGCGR cell membranes (2-5 µg)

Assay Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 2 mM EDTA, 1% bovine serum albumin,

12% glycerol.

Scintillation Proximity Assay (SPA) beads: 0.2 mg of wheat germ agglutinin-coated

polyvinyltoluene beads.

Radioligand: 50 pM ¹²⁵I-glucagon.

Test Compound: Increasing concentrations of MK-0893, diluted in 100% DMSO (final

DMSO concentration of 2.5%).

Nonspecific Binding Control: 1 µM unlabeled glucagon.

Procedure:

Incubate all assay components for 3 hours at room temperature.

Measure the total bound radioactivity using a Wallac-Microbeta counter.

Determine nonspecific binding in the presence of excess unlabeled glucagon.
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Calculate specific binding and analyze the data using nonlinear regression (e.g.,

GraphPad Prism) to determine the IC₅₀ value.[1]

2. cAMP Production Assay

Objective: To assess the functional antagonism of MK-0893 on glucagon-induced cAMP

production.

Cell Line: CHO-hGCGR cells.

Procedure:

Plate CHO-hGCGR cells in appropriate multi-well plates.

Pre-incubate the cells with varying concentrations of MK-0893 (e.g., 56-1000 nM) for 30

minutes.

Stimulate the cells with a range of glucagon concentrations.

After incubation, lyse the cells and measure the intracellular cAMP levels using a

commercially available cAMP assay kit.

Analyze the dose-response curves to determine the effect of MK-0893 on the EC₅₀ of

glucagon and the maximal response. A rightward shift in the glucagon EC₅₀ without a

change in the maximum effect indicates competitive antagonism.[1]

3. In Vivo Glucagon Challenge in hGCGR Mice

Objective: To evaluate the in vivo efficacy of MK-0893 in blocking the hyperglycemic effect of

glucagon.

Animal Model: Humanized glucagon receptor (hGCGR) mice.

Procedure:

Fast the mice overnight.

Administer MK-0893 orally at various doses (e.g., 3, 10, and 30 mg/kg).
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After a specified time (e.g., 1 hour), administer a glucagon challenge (e.g., 15 µg/kg,

intraperitoneally).

Monitor blood glucose levels at regular intervals before and after the glucagon challenge.

Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect

of MK-0893.[1]

Therapeutic Potential and Clinical Outlook
The primary therapeutic application for MK-0893 is the treatment of type 2 diabetes. The

rationale is based on the established role of hyperglucagonemia in the pathophysiology of this

disease. Clinical data from Phase I and II trials have demonstrated that MK-0893 can

effectively lower fasting plasma glucose and HbA1c in patients with type 2 diabetes[2][6][7].

However, the development of MK-0893 and other glucagon receptor antagonists has been

hampered by adverse effects, most notably an increase in low-density lipoprotein cholesterol

(LDL-c) and elevations in liver enzymes such as alanine aminotransferase (ALT)[2][7]. The

increase in LDL-c is thought to be related to an increase in cholesterol absorption[7][8]. These

safety concerns have thus far prevented the progression of MK-0893 and similar compounds to

Phase III clinical trials[6][7].

Future research in this area may focus on:

Developing second-generation glucagon receptor antagonists with an improved safety

profile.

Investigating combination therapies to mitigate the adverse effects. For instance, co-

administration with metformin has been shown to lessen the increase in LDL-c[7].

Further elucidating the mechanisms behind the observed lipid and liver effects.

In conclusion, while MK-0893 has demonstrated proof-of-concept for the therapeutic benefit of

glucagon receptor antagonism in type 2 diabetes, its clinical development is currently stalled

due to safety concerns. The insights gained from the study of MK-0893 are nonetheless

valuable for the future development of drugs targeting the glucagon signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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